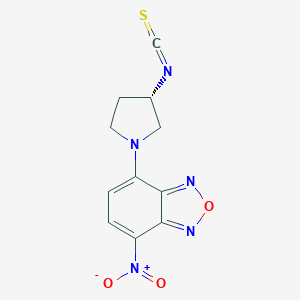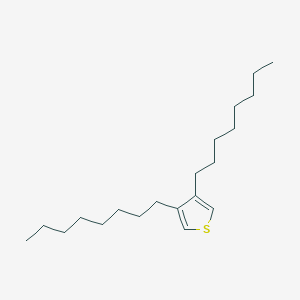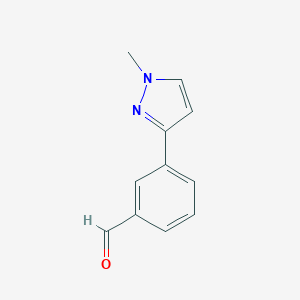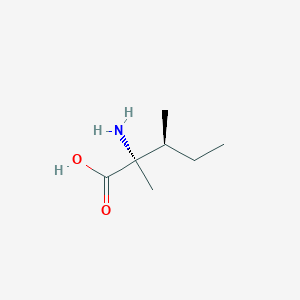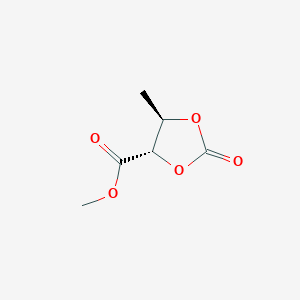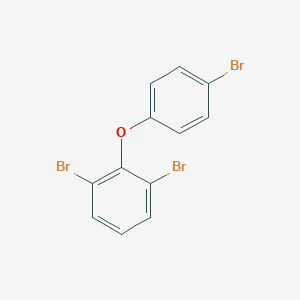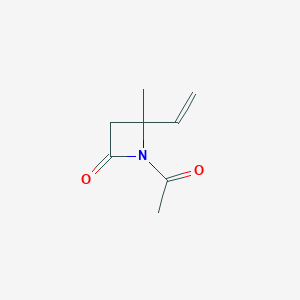
1-Acetyl-4-ethenyl-4-methylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-ethenyl-4-methylazetidin-2-one, also known as acetyllevocarnitine or ALCAR, is a naturally occurring compound that is synthesized in the human body. It is a derivative of the amino acid L-carnitine and is involved in the metabolism of fatty acids. ALCAR has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of ALCAR is not fully understood, but it is believed to work by increasing the production of acetylcholine, a neurotransmitter that plays a role in cognitive function and memory. ALCAR may also work by improving mitochondrial function and reducing oxidative stress.
Effets Biochimiques Et Physiologiques
ALCAR has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of acetylcholine, improve mitochondrial function, and reduce oxidative stress. ALCAR has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
ALCAR has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. ALCAR is also stable and can be stored for long periods of time. However, there are limitations to the use of ALCAR in laboratory experiments. It can be difficult to determine the optimal dosage and concentration for use in experiments, and there may be variability in the results obtained due to differences in experimental conditions.
Orientations Futures
There are a number of potential future directions for research on ALCAR. One area of interest is the potential use of ALCAR as a therapeutic agent for neurological disorders such as Alzheimer's disease. Other potential areas of research include the use of ALCAR as an anti-inflammatory and antioxidant agent, and the development of new synthesis methods for ALCAR that are more efficient and cost-effective.
Méthodes De Synthèse
ALCAR can be synthesized through the reaction of L-carnitine with acetic anhydride. The reaction results in the acetylation of the amino group of L-carnitine, forming ALCAR. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
ALCAR has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects. ALCAR has also been studied for its potential to improve cognitive function and memory in individuals with Alzheimer's disease and other neurological disorders.
Propriétés
Numéro CAS |
160291-17-8 |
|---|---|
Nom du produit |
1-Acetyl-4-ethenyl-4-methylazetidin-2-one |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-acetyl-4-ethenyl-4-methylazetidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-8(3)5-7(11)9(8)6(2)10/h4H,1,5H2,2-3H3 |
Clé InChI |
ADDUTEMMEFNWMV-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)CC1(C)C=C |
SMILES canonique |
CC(=O)N1C(=O)CC1(C)C=C |
Synonymes |
2-Azetidinone, 1-acetyl-4-ethenyl-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



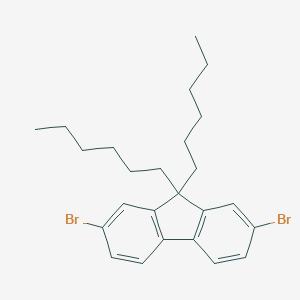
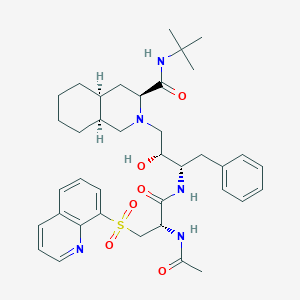

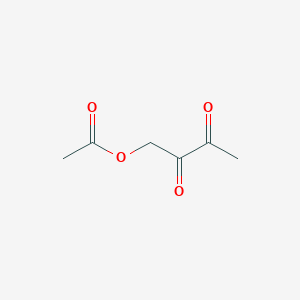
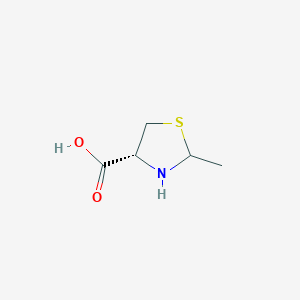
![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)
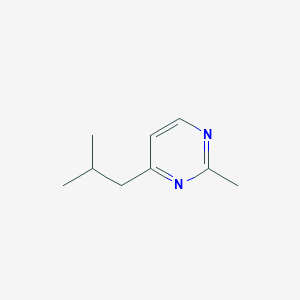
![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)
